2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylmethoxy)-6-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into cyclohexylmethoxy derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenols and quinones.
Reduction: Cyclohexylmethoxy derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes involved in melanin production, thereby reducing melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylmethoxy)-6-methoxyphenylboronic acid
- 2-(Cyclohexylmethoxy)-6-methoxyphenylboronate esters
- 2-(Cyclohexylmethoxy)-6-methoxyphenylboronic acid pinacol ester
Uniqueness
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester is unique due to its dioxaborolane moiety, which imparts distinct chemical reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient boron reagent .
Biological Activity
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester (CAS No. 1204580-87-9) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their ability to interact with biological targets, particularly in the context of enzyme inhibition and cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C20H31BO4. It features a boron atom bonded to a phenyl ring, which is substituted with methoxy groups and a cyclohexylmethoxy moiety. This unique structure contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃BO₄ |
Molecular Weight | 322.28 g/mol |
CAS Number | 1204580-87-9 |
Purity | ≥95% |
The biological activity of this compound primarily involves its interaction with various enzymes, particularly proteases and kinases. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of target enzymes by altering their conformation or blocking substrate access.
Target Enzymes
- Proteasome Inhibition : This compound has been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.
- Kinase Inhibition : It may also act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell growth and survival.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, prostate, and pancreatic cancers.
- Case Study : A study involving pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Research Findings
Several studies have explored the biological effects of this compound:
- Cell Viability Assays : Cell lines treated with varying concentrations displayed reduced viability, indicating cytotoxic effects.
- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
- Cytokine Measurement : ELISA assays demonstrated decreased levels of TNF-alpha and IL-6 in treated samples, suggesting anti-inflammatory activity.
Properties
IUPAC Name |
2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBYHAZLAIYIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718752 |
Source
|
Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-87-9 |
Source
|
Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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